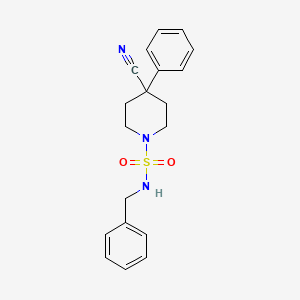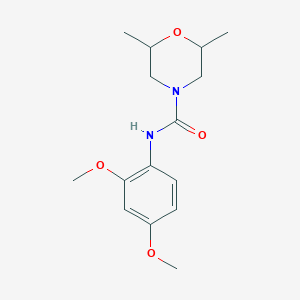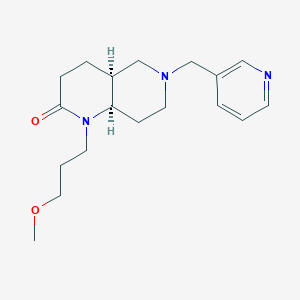![molecular formula C10H19N3O2 B5416041 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5416041.png)
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide, also known as EPH4, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various areas such as cancer therapy, drug delivery systems, and imaging techniques. EPH4 is a derivative of hydrazine, which is a well-known compound used in the synthesis of various drugs and chemicals.
作用机制
The mechanism of action of 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a study conducted by Wang et al. (2019), this compound was found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study conducted by Zhang et al. (2019), this compound was found to induce the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins in human liver cancer cells. Additionally, this compound has been shown to inhibit the growth and invasion of cancer cells by regulating the expression of various genes and proteins involved in cancer progression.
实验室实验的优点和局限性
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the high cost of synthesis and the limited availability of the compound may limit its use in some research settings.
未来方向
There are several future directions for research on 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide, including its potential use in combination therapy with other cancer drugs, its application in other disease models, and its use in imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and delivery methods for clinical use.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its ability to inhibit cancer cell growth and its potential as a drug delivery system make it a valuable tool for cancer therapy. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
合成方法
The synthesis of 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide involves the reaction of isopropyl hydrazine with ethyl propyl ketone in the presence of acetic acid and acetic anhydride. The reaction yields this compound as a yellow crystalline solid with a melting point of 150-152°C. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide has shown potential as a therapeutic agent in cancer treatment due to its ability to inhibit the growth of cancer cells. In a study conducted by Zhang et al. (2019), this compound was found to induce apoptosis (programmed cell death) in human liver cancer cells by activating the caspase pathway. Additionally, this compound has been explored as a drug delivery system due to its ability to target specific cells and tissues. In a study conducted by Wang et al. (2018), this compound was used as a carrier for the delivery of doxorubicin, a commonly used chemotherapy drug, to cancer cells. The results showed that the this compound-doxorubicin complex had higher efficacy and lower toxicity compared to free doxorubicin.
属性
IUPAC Name |
N'-(pentan-3-ylideneamino)-N-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-5-8(6-2)12-13-10(15)9(14)11-7(3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJBOLHEOBDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC(C)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-isopropyl-1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5415968.png)
![4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine](/img/structure/B5415973.png)
![(4aS*,8aR*)-6-(imidazo[1,2-a]pyridin-3-ylacetyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5415986.png)

![1-allyl-4-[(2-methyl-4-pyrrolidin-1-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5415995.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5415997.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5416014.png)
![1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5416015.png)
![2-nitro-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5416025.png)
![5-[(cyclohexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5416032.png)

![3-(2,4-dichlorophenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5416050.png)
![(3'R*,4'R*)-1'-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5416064.png)